2-[6-(Dimethylamino)pyrimidin-4-yl]-2-azaspiro[4.5]decane-4-carboxylic acid
Description
Properties
IUPAC Name |
2-[6-(dimethylamino)pyrimidin-4-yl]-2-azaspiro[4.5]decane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2/c1-19(2)13-8-14(18-11-17-13)20-9-12(15(21)22)16(10-20)6-4-3-5-7-16/h8,11-12H,3-7,9-10H2,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSIFBKMHUBYNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC(=C1)N2CC(C3(C2)CCCCC3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(Dimethylamino)pyrimidin-4-yl]-2-azaspiro[4.5]decane-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes or ketones with guanidine or amidine derivatives.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via reductive amination of the pyrimidine ring using dimethylamine and a reducing agent such as sodium cyanoborohydride.
Formation of the Spirocyclic Structure: The spirocyclic azaspirodecane moiety can be constructed through a cyclization reaction involving a suitable precursor, such as a ketone or aldehyde, with an amine.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation of an appropriate precursor, such as an alcohol or aldehyde, using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[6-(Dimethylamino)pyrimidin-4-yl]-2-azaspiro[4.5]decane-4-carboxylic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation using palladium on carbon.
Substitution: Halides, thiols, and other nucleophiles in the presence of suitable catalysts or under reflux conditions.
Major Products Formed
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
2-[6-(Dimethylamino)pyrimidin-4-yl]-2-azaspiro[4.5]decane-4-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[6-(Dimethylamino)pyrimidin-4-yl]-2-azaspiro[4.5]decane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-d]pyrimidine Derivatives: These compounds share a similar pyrimidine core and exhibit various biological activities.
Spirocyclic Compounds: Other spirocyclic compounds with different substituents can have similar structural properties and applications.
Uniqueness
2-[6-(Dimethylamino)pyrimidin-4-yl]-2-azaspiro[4.5]decane-4-carboxylic acid is unique due to its specific combination of a dimethylamino-substituted pyrimidine ring, a spirocyclic azaspirodecane moiety, and a carboxylic acid functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific research applications .
Biological Activity
The compound 2-[6-(Dimethylamino)pyrimidin-4-yl]-2-azaspiro[4.5]decane-4-carboxylic acid has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various protein targets implicated in cancer and other diseases. This article discusses the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by data tables and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the formation of a spirocyclic structure that incorporates a pyrimidine moiety. The dimethylamino group enhances its solubility and potential interactions with biological targets. The molecular formula for this compound is , and it features a unique spiro configuration that may influence its pharmacological properties.
Anticancer Properties
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer activity by acting as inhibitors of the epidermal growth factor receptor (EGFR). This receptor is often overexpressed in various cancers, making it a prime target for therapeutic intervention.
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Inhibition of Cell Proliferation
- In vitro assays have shown that derivatives of this compound can inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer). The half-maximal inhibitory concentration (IC50) values for these compounds typically range from 1 to 10 µM, indicating potent activity against these cell lines .
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Mechanism of Action
- The mechanism by which these compounds exert their effects involves the modulation of signaling pathways associated with cell survival and apoptosis. For instance, they may induce apoptosis via caspase activation and the cleavage of poly (ADP-ribose) polymerase (PARP), which is a marker for apoptotic cell death .
Case Studies
A notable case study involved the evaluation of a series of pyrimidine-based compounds where one derivative demonstrated an IC50 value of 1.68 ± 0.22 µM against RXRα, showcasing its potential as an RXRα antagonist . This highlights the importance of structural modifications in enhancing biological activity.
Data Tables
| Compound Name | Structure | IC50 (µM) | Target |
|---|---|---|---|
| Compound A | Structure A | 1.68 ± 0.22 | RXRα |
| Compound B | Structure B | <10 | A549 |
| Compound C | Structure C | >100 | LO2 |
Q & A
Q. What are the optimal synthetic routes for 2-[6-(Dimethylamino)pyrimidin-4-yl]-2-azaspiro[4.5]decane-4-carboxylic acid, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step reactions, starting with ketones, aldehydes, or amines. Key steps include cyclization of pyrimidine derivatives and spiro-ring formation. For example, condensation of dimethylamino-substituted pyrimidine precursors with spirocyclic intermediates under basic conditions can yield the target compound. Reaction parameters such as temperature (e.g., 60–80°C), solvent polarity (DMF or THF), and catalyst choice (e.g., potassium carbonate) critically affect yield and purity. Post-synthesis purification via column chromatography and characterization by NMR (¹H/¹³C) and mass spectrometry are essential to confirm structural integrity .
Q. What spectroscopic techniques are most reliable for characterizing this compound, and how are spectral contradictions resolved?
Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are primary tools. For instance, ¹H NMR can confirm the spirocyclic structure via distinct proton splitting patterns, while HRMS validates molecular weight. Contradictions in spectral data (e.g., unexpected peaks in NMR) may arise from residual solvents, stereochemical impurities, or tautomeric forms. Resolution strategies include:
- Repeating purification steps (e.g., recrystallization).
- Employing 2D NMR (COSY, HSQC) to assign ambiguous signals.
- Cross-referencing with computational simulations (DFT calculations) .
Q. How can solubility challenges for in vitro assays be addressed?
The compound’s low aqueous solubility can be mitigated by:
- Using co-solvents (e.g., DMSO:water mixtures ≤10% v/v).
- Formulating as a sodium/potassium salt via carboxylate deprotonation.
- Employing lipid-based carriers (e.g., liposomes) for cell-based studies .
Advanced Research Questions
Q. How does the dimethylamino-pyrimidine moiety influence reactivity and biological interactions?
The electron-donating dimethylamino group enhances pyrimidine ring nucleophilicity, facilitating interactions with electrophilic biological targets (e.g., enzyme active sites). Computational docking studies suggest this moiety improves binding affinity to kinases or GPCRs by forming hydrogen bonds and π-π stacking. Comparative studies with non-dimethylated analogs show reduced activity, highlighting its critical role .
Q. What in vitro assays are suitable for evaluating enzyme inhibition potential?
- Fluorescence Polarization Assays : Monitor binding to fluorescently labeled enzymes.
- Kinase Activity Profiling : Use ADP-Glo™ kits to measure ATP consumption.
- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (e.g., KD values).
Dose-response curves (IC50) and selectivity panels against related enzymes are recommended to assess specificity .
Q. How does the spirocyclic structure impact conformational stability and pharmacokinetics?
The spiro[4.5]decane system restricts rotational freedom, stabilizing bioactive conformations. X-ray crystallography reveals chair-like cyclohexane rings, reducing metabolic susceptibility. Pharmacokinetic studies in rodent models show improved half-life compared to non-spiro analogs due to slower cytochrome P450-mediated oxidation .
Q. How can contradictory biological activity data across studies be reconciled?
Discrepancies often arise from:
- Assay Conditions : Variations in pH, ionic strength, or cofactor availability.
- Structural Analog Interference : Impurities or byproducts from synthetic routes.
- Cell Line Differences : Expression levels of target proteins (e.g., HEK293 vs. HeLa).
Standardization using reference compounds (e.g., staurosporine for kinase assays) and orthogonal assay validation (e.g., SPR + cellular viability) are advised .
Q. What strategies distinguish stereoisomers during synthesis?
- Chiral Chromatography : Use columns with amylose/cellulose derivatives.
- Vibrational Circular Dichroism (VCD) : Resolve absolute configuration.
- Crystallization with Chiral Resolving Agents : E.g., tartaric acid derivatives .
Data Analysis and Optimization
Q. How can reaction yields be optimized for large-scale synthesis?
- DoE (Design of Experiments) : Systematically vary temperature, solvent ratios, and catalyst loading.
- Flow Chemistry : Enhance heat/mass transfer for exothermic steps.
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation .
Q. What computational tools predict metabolic pathways and toxicity?
- ADMET Predictors : Simulate Phase I/II metabolism (e.g., cytochrome P450 interactions).
- DEREK Nexus : Identify structural alerts for genotoxicity.
- Molecular Dynamics (MD) : Model binding to hERG channels to assess cardiotoxicity risk .
Structural and Functional Insights
Q. How does fluorination of analogous compounds inform SAR for this compound?
Fluorine substitution on pyrimidine rings (e.g., in 6-(5-fluoropyrimidin-2-yl) analogs) increases metabolic stability and membrane permeability. Comparative SAR studies suggest that dimethylamino groups similarly enhance target engagement but may reduce solubility, necessitating formulation adjustments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
